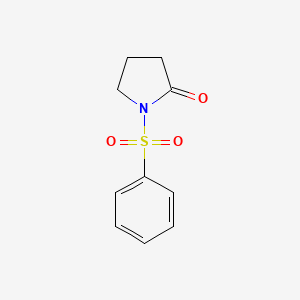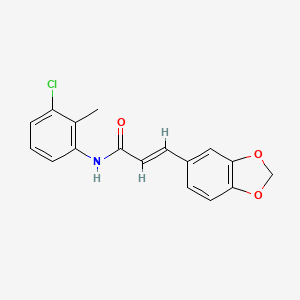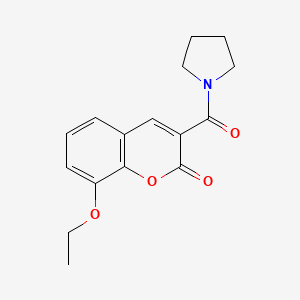
1-(phenylsulfonyl)-2-pyrrolidinone
Descripción general
Descripción
1-(Phenylsulfonyl)-2-pyrrolidinone is an organic compound that belongs to the class of sulfonyl pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a phenylsulfonyl group
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of pyrrolidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pyrrolidinone+Phenylsulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Nucleophilic Addition: The carbonyl group in the pyrrolidinone ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
1-(Phenylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of a pyrrolidinone ring.
1-(Phenylsulfonyl)indole: Contains an indole ring, offering different chemical properties and applications.
Phenylsulfonylmethane: A simpler compound with a sulfonyl group attached to a methane moiety.
Uniqueness
1-(Phenylsulfonyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring and a phenylsulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in medicinal chemistry and material science make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUALBDOVEBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349859 | |
| Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88000-68-4 | |
| Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![furan-2-yl({[(1Z,4Z)-4-{[(phenylcarbonyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]amino}oxy)methanone](/img/structure/B5586310.png)
![9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)
![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)


![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)
![N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5586390.png)
![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)

